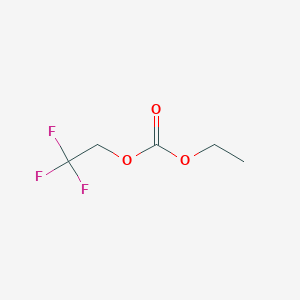

Ethyl 2,2,2-trifluoroethyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQAXIMIQJNOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291519 | |

| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156783-96-9 | |

| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156783-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2,2,2-trifluoroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2,2,2-Trifluoroethyl Carbonate from Carbon Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of asymmetric fluorinated carbonates, such as Ethyl 2,2,2-trifluoroethyl carbonate, presents a significant area of interest, particularly for applications in advanced materials and pharmaceuticals. The utilization of carbon dioxide (CO₂) as a C1 building block for these molecules is an economically and environmentally attractive approach. This technical guide provides a comprehensive overview of a potential synthetic strategy, drawing upon established methodologies for analogous carbonate syntheses. While a direct, one-pot synthesis of this compound from carbon dioxide, ethanol (B145695), and 2,2,2-trifluoroethanol (B45653) is not extensively documented, a plausible two-step approach can be proposed based on the synthesis of related symmetrical and asymmetrical carbonates.

Proposed Synthetic Pathway

The synthesis of this compound from carbon dioxide can be envisioned through a two-step process:

-

Formation of an intermediate: Reaction of either ethanol or 2,2,2-trifluoroethanol with carbon dioxide to form a corresponding ethyl carbonate or trifluoroethyl carbonate precursor.

-

Alkylation/Esterification: Reaction of the intermediate with a suitable ethylating or trifluoroethylating agent to yield the final asymmetric carbonate.

A more direct, albeit challenging, approach would involve the simultaneous reaction of both alcohols with a carbonyl source derived from CO₂. However, controlling the selectivity for the desired asymmetric product over the symmetric ones (diethyl carbonate and bis(2,2,2-trifluoroethyl) carbonate) would be a primary obstacle.

The following diagram illustrates a plausible synthetic workflow.

An In-Depth Technical Guide to the Physico-Chemical Properties of Ethyl 2,2,2-trifluoroethyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in various scientific and industrial sectors, particularly in the development of advanced materials and technologies. Its unique combination of a trifluoroethyl group and a carbonate ester moiety imparts a distinct set of physico-chemical properties, making it a valuable solvent, electrolyte additive, and synthetic intermediate. This technical guide provides a comprehensive overview of the core physico-chemical properties of ETFEC, complete with detailed experimental protocols and structured data for easy reference and comparison. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

Core Physico-Chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from reaction kinetics to formulation development.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₃O₃ | [1][2] |

| Molecular Weight | 172.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [3][4] |

| Density | 1.253 - 1.33 g/cm³ at 20°C | [3][5] |

| Boiling Point | 102 - 102.5 °C | [3][5] |

| Melting Point | -70 °C | [6] |

| Flash Point | 17 °C | [4][5] |

| Viscosity | 0.92 cP | [3] |

| Dielectric Constant | 7.1 | [3] |

| Partition Coefficient (Log P) | 1.7218 - 1.98 | [2] |

| Solubility | Soluble in polar solvents like water, alcohols, and acetone; insoluble in non-polar solvents like hexane (B92381) and toluene. | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available in comprehensive databases, typical spectral features can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the trifluoroethyl group (a quartet, split by the adjacent fluorine atoms).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbonate, the methylene (B1212753) carbons of the ethyl and trifluoroethyl groups, and the methyl carbon of the ethyl group. The carbon of the trifluoroethyl group will exhibit splitting due to coupling with the fluorine atoms.[1]

Infrared (IR) Spectroscopy: The IR spectrum of ETFEC will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically in the region of 1750-1780 cm⁻¹. Other significant peaks will include C-O stretching vibrations and C-F stretching bands.[1]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 172, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and trifluoroethoxy groups.

Experimental Protocols

Detailed methodologies for determining the key physico-chemical properties of a liquid compound like this compound are outlined below.

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:

-

Carefully clean and dry a pycnometer (a small glass flask with a fitted glass stopper with a capillary tube).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

Measure the temperature of the liquid.

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid.

-

Calculate the density of the sample using the following formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

Boiling Point Determination

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method. The capillary method is suitable for small sample volumes:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of the liquid sample into a small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Heat the apparatus slowly in a heating bath (e.g., an oil bath or a melting point apparatus with a boiling point tube).

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

Melting Point Determination

For a liquid that freezes at a low temperature, the melting point (or freezing point) can be determined using a cooling curve method:

-

Place a sample of the liquid in a test tube fitted with a thermometer and a stirrer.

-

Cool the test tube in a suitable cooling bath (e.g., a dry ice/acetone bath).

-

Record the temperature at regular intervals as the liquid cools and then solidifies.

-

Plot a graph of temperature versus time. The melting point is the temperature at which the plateau in the cooling curve occurs, indicating the phase change from liquid to solid.

Flash Point Determination

The flash point is determined using a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method is common:

-

Place the liquid sample in the test cup of the apparatus.

-

Close the cup and begin to heat the sample at a slow, constant rate while stirring.

-

At specific temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.

Viscosity Measurement

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer. For the Ostwald viscometer:

-

Clean and dry the viscometer thoroughly.

-

Introduce a known volume of the liquid into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Using suction, draw the liquid up into the other arm of the viscometer above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.[2][7][8]

Dielectric Constant Measurement

The dielectric constant can be determined by measuring the capacitance of a capacitor with and without the liquid sample as the dielectric material.

-

A parallel plate capacitor is used. The capacitance of the empty capacitor (C_air) is first measured.

-

The capacitor is then filled with the liquid sample, and the capacitance (C_sample) is measured again.

-

The dielectric constant (ε_r) is calculated as the ratio of the two capacitances: ε_r = C_sample / C_air[1][6]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method:

-

Prepare a solution of the compound in either water or 1-octanol.

-

Mix equal volumes of the solution and the other immiscible solvent in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

Allow the two phases to separate completely.

-

Carefully separate the two layers and determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is the ratio of the concentration of the solute in the octanol (B41247) phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[9]

Toxicological and Safety Information

Workflow for Physico-Chemical Characterization

The logical workflow for the comprehensive physico-chemical characterization of a compound like this compound is illustrated in the following diagram.

Caption: A logical workflow for the characterization of a chemical compound.

Conclusion

This compound possesses a unique set of physico-chemical properties that make it a compound of significant interest for a range of applications. This guide has provided a detailed summary of its core properties, along with standardized experimental protocols for their determination. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and more effective utilization of this promising fluorinated carbonate. As research into novel applications of ETFEC continues, a thorough understanding of its fundamental characteristics will be paramount for innovation and safe handling.

References

- 1. ijirset.com [ijirset.com]

- 2. gazi.edu.tr [gazi.edu.tr]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. scribd.com [scribd.com]

- 7. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Partition coefficient - Wikipedia [en.wikipedia.org]

A Technical Guide to Isobavachalcone and a Clarification on CAS Number 156783-96-9

Important Note on CAS Number Identification: The CAS number provided in the topic, 156783-96-9, is registered to the chemical compound Ethyl (2,2,2-trifluoroethyl) carbonate . The compound of interest for which pharmacological data and signaling pathways are extensively studied is Isobavachalcone , which has the CAS number 20784-50-3 . This guide will provide the detailed technical information requested for Isobavachalcone (CAS 20784-50-3) due to its relevance to the specified audience and core requirements. A summary of the properties and uses of Ethyl (2,2,2-trifluoroethyl) carbonate (CAS 156783-96-9) is provided at the end for completeness.

An In-depth Technical Guide to Isobavachalcone (CAS 20784-50-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a prenylated chalcone (B49325), a type of natural flavonoid, predominantly isolated from the medicinal plant Psoralea corylifolia.[1][2] It has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its potential in drug discovery and development.

Chemical and Physical Properties

Isobavachalcone is a yellow crystalline powder soluble in organic solvents like DMSO, methanol, and ethanol.[5] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 20784-50-3 | [6][7] |

| Molecular Formula | C₂₀H₂₀O₄ | [6][7] |

| Molecular Weight | 324.37 g/mol | [6][7] |

| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [7] |

| Synonyms | Corylifolinin, Isobacachalcone | [7][8] |

| Solubility | Soluble in DMSO (5 mg/mL, warmed), methanol, ethanol | [5][9] |

| Appearance | White to beige or yellow crystalline powder | [5][9] |

| Storage | -20°C, protect from light, keep dry | [6] |

Pharmacological Activities and Uses

Isobavachalcone exhibits a remarkable range of biological effects, making it a promising candidate for therapeutic development. Its primary activities are attributed to its ability to modulate multiple cellular signaling pathways.[3][4]

-

Anti-Cancer Activity: IBC shows significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, including colorectal, ovarian, prostate, lung, and breast cancer.[2][10] It inhibits cancer cell growth, suppresses metastasis, and can overcome multidrug resistance.[1][10]

-

Anti-Inflammatory Activity: IBC exerts potent anti-inflammatory effects by targeting key inflammatory pathways, such as the NF-κB signaling cascade.[3][11] It can suppress the production of inflammatory mediators like iNOS and COX-2.[11]

-

Neuroprotective Activity: The compound has shown promise in protecting neuronal cells from damage, linked to its anti-inflammatory and antioxidant properties.[1] It has been investigated for its potential in ameliorating the pathology of neurodegenerative diseases like Alzheimer's.[12]

-

Anti-Microbial Activity: Isobavachalcone possesses antibacterial and antifungal properties.[1][2]

-

Other Activities: Additional reported activities include antioxidative and antiplatelet effects.

Mechanism of Action and Key Signaling Pathways

Isobavachalcone's diverse pharmacological effects stem from its interaction with multiple molecular targets and its ability to modulate complex intracellular signaling cascades.

PI3K/Akt/mTOR Pathway

A primary mechanism for IBC's anti-cancer effects is the potent inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13][14] IBC has been shown to bind to the ATP-binding pocket of Akt, inhibiting its phosphorylation at Ser-473 and subsequently downregulating downstream targets like GSK-3β and mTOR.[13][15] This abrogation of Akt signaling leads to the induction of apoptosis.[13]

NF-κB Signaling Pathway

Isobavachalcone demonstrates significant anti-inflammatory activity by inhibiting the NF-κB pathway.[11] Upon stimulation by inflammatory signals like LPS, IBC can prevent the degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[16][17]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade for cell proliferation that is inhibited by Isobavachalcone.[1][18] By suppressing the phosphorylation of ERK, IBC contributes to its anti-cancer effects.

Quantitative Data

The anti-proliferative activity of Isobavachalcone has been quantified in numerous cancer cell lines, typically reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| OVCAR-8 | Ovarian Cancer | 7.92 | [8] |

| PC3 | Prostate Cancer | 15.06 | [5] |

| A549 | Lung Cancer | 32.2 | [5] |

| MCF-7 | Breast Cancer | 28.29 | [5] |

| HCT116 | Colorectal Cancer | ~50-100 (dose-dependent) | [10] |

| LoVo | Colorectal Cancer | ~35 | [19] |

| L-02 | Normal Liver Cells | 31.61 | [5] |

| HUVEC | Normal Endothelial Cells | 31.3 | [5] |

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol assesses the effect of Isobavachalcone on cell proliferation.

-

Objective: To determine the IC₅₀ value of Isobavachalcone in a specific cell line.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT116, SW480) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for adherence.[10][20]

-

Treatment: Treat the cells with a range of concentrations of Isobavachalcone (e.g., 0, 20, 40, 60, 80, 100 µM) dissolved in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest IBC treatment.[20]

-

Incubation: Incubate the treated cells for specified time periods (e.g., 24, 48, 72 hours).[10]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[10][20]

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10][20]

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Isobavachalcone.

-

Objective: To measure the percentage of apoptotic and necrotic cells after IBC treatment.

-

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates. After overnight adherence, treat with desired concentrations of Isobavachalcone for 24 hours.[10]

-

Cell Collection: Collect both floating and attached cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells by flow cytometry. Unstained, Annexin V-only, and PI-only controls are necessary for proper compensation and gating.[20] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of specific proteins within signaling pathways.

-

Objective: To analyze the effect of Isobavachalcone on key proteins in pathways like Akt, NF-κB, and apoptosis regulation.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Isobavachalcone as described previously.[21]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[20]

-

Summary for CAS Number 156783-96-9: Ethyl (2,2,2-trifluoroethyl) carbonate

-

Chemical Identity: The compound with CAS number 156783-96-9 is Ethyl (2,2,2-trifluoroethyl) carbonate (ETFEC).[22]

-

Properties: It is a colorless, liquid, fluorinated organic compound.[22][23] Key properties are listed below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇F₃O₃ | [24] |

| Molecular Weight | 172.10 g/mol | [24] |

| Boiling Point | ~77-102.5 °C | [22][23] |

| Density | ~1.253 g/mL | [22] |

| Synonyms | ETFEC, Ethyl trifluoroethyl carbonate | [25] |

-

Uses: The primary applications of Ethyl (2,2,2-trifluoroethyl) carbonate are in materials science and chemical synthesis, which differ significantly from the biomedical applications of Isobavachalcone.

-

Lithium-Ion Batteries: It is investigated as a solvent component and additive in electrolytes for high-voltage lithium-ion batteries to improve performance, stability, and safety.[23]

-

Chemical Synthesis: It is used as a solvent for organic synthesis and as a reagent or building block for creating other fluorinated compounds, including pharmaceutical intermediates and agrochemicals.[23][26]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Isobavachalcone | 20784-50-3 | FI73915 | Biosynth [biosynth.com]

- 7. Isobavachalcone | C20H20O4 | CID 5281255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isobavachalcone = 98 HPCE 20784-50-3 [sigmaaldrich.com]

- 10. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isobavachalcone ameliorates the progression of osteoarthritis by suppressing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 20784-50-3 | Isobavachalcone [phytopurify.com]

- 13. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isobavachalcone | CAS:20784-50-3 | Manufacturer ChemFaces [chemfaces.com]

- 18. researchgate.net [researchgate.net]

- 19. Isobavachalcone induces apoptosis of colorectal cancer cells mediated by interaction with survivin: Experimental and theoretical analyses - Arabian Journal of Chemistry [arabjchem.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Ethyl(2,2,2-trifluoroethyl)carbonate | 156783-96-9 [chemicalbook.com]

- 23. 156783-96-9 | Ethyl 2,2,2-trifluoroethyl carbonate [fluoromart.com]

- 24. chemscene.com [chemscene.com]

- 25. synquestlabs.com [synquestlabs.com]

- 26. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,2,2-trifluoroethyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in advanced materials science, particularly in the development of safer and more efficient lithium-ion batteries. Its unique molecular structure, featuring a trifluoroethyl group, imparts desirable properties such as low flammability and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of ETFEC, with a focus on its role in electrochemical systems. Detailed experimental protocols and data are presented to support further research and development.

Molecular Structure and Chemical Identity

This compound is an asymmetric carbonate ester. The molecule consists of an ethyl group and a 2,2,2-trifluoroethyl group linked by a carbonate functional group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the entire molecule.

Molecular Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 156783-96-9[2]

-

Molecular Formula: C₅H₇F₃O₃

-

SMILES: CCOC(=O)OCC(F)(F)F[1]

-

InChI: 1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3[1]

Structural Diagram:

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 172.10 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 102.5 °C | [2] |

| Density | 1.253 g/mL | [2] |

| Flash Point | 17 °C | |

| Solubility | Soluble in chloroform, slightly soluble in methanol | [3] |

Table 2: Spectroscopic Data

While detailed spectra are not publicly available, key spectroscopic techniques used for the characterization of this compound are listed below. The expected spectral features are described based on its molecular structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the trifluoroethyl protons (quartet). |

| ¹³C NMR | Resonances for the carbonyl carbon, the two methylene (B1212753) carbons, the methyl carbon, and the trifluoromethyl carbon. |

| ¹⁹F NMR | A single signal (triplet) for the three equivalent fluorine atoms. |

| Infrared (IR) Spectroscopy | Strong absorption band for the C=O stretching of the carbonate group, and characteristic C-F stretching bands. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the ethyl and trifluoroethyl groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification reaction between 2,2,2-trifluoroethanol (B45653) and ethyl chloroformate.[4]

Reaction Scheme:

CF₃CH₂OH + ClCOOCH₂CH₃ → CF₃CH₂OCOOCH₂CH₃ + HCl

Materials and Equipment:

-

2,2,2-Trifluoroethanol

-

Ethyl chloroformate

-

Pyridine (B92270) (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

-

Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,2-trifluoroethanol and pyridine in anhydrous diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Workflow Diagram:

Applications in Drug Development and Materials Science

While not a therapeutic agent itself, this compound serves as a valuable building block and solvent in the synthesis of pharmaceuticals and agrochemicals.[5] Its most prominent application, however, is in the field of energy storage.

Role in Lithium-Ion Batteries

This compound is utilized as a co-solvent in the electrolyte of lithium-ion batteries to enhance safety and performance.[5] Its key functions include:

-

Flame Retardancy: The presence of the trifluoromethyl group reduces the flammability of the electrolyte, a critical safety concern in high-energy-density batteries.

-

SEI Formation: During the initial charging cycles of a lithium-ion battery, a passivation layer known as the solid electrolyte interphase (SEI) forms on the anode surface. Fluorinated carbonates like ETFEC are preferentially reduced at a higher potential than conventional carbonate solvents. This process leads to the formation of a stable and robust SEI layer rich in lithium fluoride (B91410) (LiF).[6] A high-quality SEI layer is crucial for preventing further electrolyte decomposition, minimizing capacity loss, and ensuring long-term cycling stability.[6]

Signaling Pathway for SEI Formation:

The following diagram illustrates the proposed mechanism of SEI formation on a graphite (B72142) anode in the presence of this compound.

References

- 1. This compound | C5H7F3O3 | CID 21263423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl(2,2,2-trifluoroethyl)carbonate | 156783-96-9 [chemicalbook.com]

- 3. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (156783-96-9) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2,2,2-trifluoroethyl carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2,2,2-trifluoroethyl carbonate (CAS No. 156783-96-9), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Summary of Spectroscopic Data

The structural formula of this compound is C₅H₇F₃O₃, with a molecular weight of approximately 172.10 g/mol .[1] The key spectroscopic data are summarized in the tables below for quick reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.64 | Quartet (q) | 8.6 | -CH₂- (Trifluoroethyl group) |

| 4.29 | Quartet (q) | 7.1 | -CH₂- (Ethyl group) |

| 1.35 | Triplet (t) | 7.1 | -CH₃ (Ethyl group) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 154.5 | Singlet (s) | - | C=O (Carbonyl) |

| 122.9 | Quartet (q) | 278.4 | -CF₃ (Trifluoromethyl) |

| 65.8 | Quartet (q) | 36.4 | -CH₂- (Trifluoroethyl group) |

| 65.2 | Singlet (s) | - | -CH₂- (Ethyl group) |

| 14.1 | Singlet (s) | - | -CH₃ (Ethyl group) |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -74.2 | Triplet (t) | 8.6 | -CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 | Medium | C-H stretch (alkane) |

| 1765 | Strong | C=O stretch (carbonate) |

| 1270 | Strong | C-F stretch |

| 1170 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M]⁺ (Molecular ion) |

| 143 | Moderate | [M - C₂H₅]⁺ |

| 127 | Strong | [M - OCH₂CH₃]⁺ |

| 83 | High | [CF₃CH₂]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

¹⁹F NMR : Spectra are acquired with or without proton decoupling. A common reference standard for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃, δ = 0.0 ppm).

-

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.

-

Sample Preparation : A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is collected over a range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between the compound and the structural information derived from different spectroscopic techniques.

References

Navigating the Solubility Landscape of Ethyl 2,2,2-trifluoroethyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of growing interest in the pharmaceutical and agrochemical industries. Its unique properties, imparted by the trifluoroethyl group, make it a valuable building block for the synthesis of novel drug candidates and advanced materials. Understanding the solubility of ETFEC in various organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of ETFEC, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a comprehensive range of organic solvents at various temperatures remains largely unpublished. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Hexane (B92381) | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in various organic solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for the separation of the undissolved solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining undissolved micro-droplets or particulates.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC, or NMR) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all organic solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

References

Navigating the Thermal Landscape of Ethyl 2,2,2-trifluoroethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in specialty chemical applications, particularly as a component in advanced electrolyte formulations for lithium-ion batteries and as a building block in pharmaceutical synthesis.[1] Its unique properties, imparted by the trifluoroethyl group, include enhanced chemical stability and resistance to degradation.[1] Understanding the thermal stability and decomposition pathways of ETFEC is critical for ensuring its safe handling, predicting its behavior under thermal stress, and optimizing its performance in various applications.

This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability and decomposition of this compound. Due to a notable lack of specific experimental data on the thermal decomposition of ETFEC in publicly available literature, this guide leverages detailed studies on its close structural analogue, Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) , to infer potential decomposition mechanisms and stability characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

| Property | Value |

| Molecular Formula | C5H7F3O3 |

| Molecular Weight | 172.10 g/mol |

| Boiling Point | 119 - 121 °C |

| Density | ~1.3 ± 0.1 g/cm³ |

| Flash Point | 16.5 ± 22.2 °C |

| Vapor Pressure | 33.5 ± 0.2 mmHg at 25°C |

| Refractive Index | 1.345 |

| CAS Number | 156783-96-9 |

Table 1: Physicochemical properties of this compound.[2][3][4]

Thermal Decomposition of a Structural Analogue: Bis(2,2,2-trifluoroethyl) Carbonate (BtFEC)

In the absence of direct studies on ETFEC, the thermal decomposition of Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) provides the most relevant insights. BtFEC shares the core trifluoroethyl carbonate moiety and has been investigated as a fire suppressant candidate for lithium-ion batteries, necessitating a thorough understanding of its high-temperature behavior.

Theoretical and experimental studies have identified two primary unimolecular decomposition pathways for BtFEC, which are initiated by concerted molecular elimination reactions. Unlike diethyl carbonate, which primarily decomposes through a hydrogen transfer from a methyl group, the decomposition of BtFEC involves tighter, four-membered ring transition states, resulting in higher energy barriers.

The two identified decomposition pathways for BtFEC are:

-

HF Elimination: This pathway involves the transfer of a hydrogen atom to a fluorine atom, leading to the formation of hydrogen fluoride (B91410) and other products.

-

Trifluoroacetaldehyde Elimination: This pathway proceeds through a different four-membered ring transition state to eliminate a molecule of trifluoroacetaldehyde.

The energy barriers associated with these decomposition pathways for BtFEC are summarized in Table 2.

| Decomposition Pathway | Energy Barrier (kcal/mol) |

| HF Elimination | 74.8 |

| Trifluoroacetaldehyde Elimination | 94.3 |

Table 2: Calculated energy barriers for the primary thermal decomposition pathways of Bis(2,2,2-trifluoroethyl) carbonate (BtFEC).

The logical flow of the decomposition can be visualized as follows:

References

- 1. This compound (156783-96-9) for sale [vulcanchem.com]

- 2. This compound | C5H7F3O3 | CID 21263423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 4. synquestlabs.com [synquestlabs.com]

Ethyl 2,2,2-Trifluoroethyl Carbonate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is emerging as a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity and stability. Its strategic application is particularly prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine-containing moieties is a well-established strategy for enhancing the efficacy, metabolic stability, and bioavailability of active compounds. This technical guide provides a comprehensive overview of ETFEC's properties, synthesis, and its burgeoning role as a key synthetic intermediate.

Physicochemical Properties

A clear understanding of ETFEC's physical and chemical properties is essential for its effective application in synthesis. The presence of the trifluoroethyl group significantly influences its reactivity and physical characteristics.

| Property | Value | Reference |

| CAS Number | 156783-96-9 | [1] |

| Molecular Formula | C₅H₇F₃O₃ | [1] |

| Molecular Weight | 172.10 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 102.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.253 g/mL | [3] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,2-Trifluoroethanol

-

Ethyl chloroformate

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether at 0 °C, slowly add ethyl chloroformate (1.05 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The utility of ETFEC as a synthetic building block stems from the differential reactivity of its two alkoxy groups attached to the carbonate carbonyl. The electron-withdrawing nature of the trifluoroethyl group makes the trifluoroethoxide a better leaving group compared to the ethoxide. This allows for selective reactions with nucleophiles, positioning ETFEC as a versatile reagent for introducing either a trifluoroethoxyl or an ethoxycarbonyl moiety. While specific, detailed protocols for ETFEC are not abundant in publicly available literature, its reactivity can be inferred from its close analog, bis(2,2,2-trifluoroethyl) carbonate (TFEC).

Role as a Trifluoroethoxylating and Ethoxycarbonylating Agent

Due to the electronic properties of the trifluoroethyl group, ETFEC can react with nucleophiles in two primary ways:

-

Trifluoroethoxylation: Nucleophilic attack at the carbonyl carbon can lead to the displacement of the ethoxide group, followed by a second nucleophilic attack and elimination of carbon dioxide and the trifluoroethoxide. However, a more likely pathway for trifluoroethoxylation involves the direct attack of a nucleophile on the methylene (B1212753) carbon of the trifluoroethyl group, although this is less common for carbonates. The more established reactivity of fluorinated carbonates suggests they act as sources of the corresponding fluorinated alkoxides.

-

Ethoxycarbonylation: Alternatively, a nucleophile can attack the carbonyl carbon, leading to the displacement of the more labile trifluoroethoxide leaving group. This results in the introduction of an ethoxycarbonyl group onto the nucleophile.

Caption: Dual reactivity of ETFEC with nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Based on the reactivity of the related bis(2,2,2-trifluoroethyl) carbonate (TFEC), ETFEC is expected to be an effective reagent for the synthesis of unsymmetrical ureas and carbamates. The reaction of an amine with ETFEC would likely proceed via nucleophilic acyl substitution.

Hypothesized Experimental Protocol: Synthesis of an N-Ethoxycarbonylamine

Materials:

-

Primary or secondary amine

-

This compound (ETFEC)

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

-

To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in acetonitrile, add ETFEC (1.1 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

| Substrate (Amine) | Product | Expected Yield (%) |

| Aniline | Ethyl phenylcarbamate | 80-95 |

| Benzylamine | Ethyl benzylcarbamate | 85-98 |

| Diethylamine | Ethyl diethylcarbamate | 75-90 |

| (Note: Yields are hypothetical and based on the reactivity of analogous carbonates; optimization would be required for specific substrates.) |

Reactions with Oxygen Nucleophiles (e.g., Phenols)

Similarly, ETFEC is anticipated to react with phenols to produce unsymmetrical carbonates. In the presence of a base, the phenoxide would act as the nucleophile.

Hypothesized Experimental Protocol: Synthesis of an Ethyl Phenyl Carbonate Derivative

Materials:

-

Substituted phenol (B47542)

-

This compound (ETFEC)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF)

Procedure:

-

To a mixture of the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add ETFEC (1.2 eq.).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography or distillation.

| Substrate (Phenol) | Product | Expected Yield (%) |

| Phenol | Ethyl phenyl carbonate | 70-90 |

| 4-Methoxyphenol | Ethyl (4-methoxyphenyl) carbonate | 75-95 |

| 4-Nitrophenol | Ethyl (4-nitrophenyl) carbonate | 60-85 |

| (Note: Yields are hypothetical and based on the reactivity of analogous carbonates; optimization would be required for specific substrates.) |

Conclusion

This compound is a promising and under-explored building block in organic synthesis. Its dual reactivity, a consequence of the electronically differentiated alkoxy groups, allows for its potential use as both a trifluoroethoxylating and an ethoxycarbonylating agent. While detailed studies on its synthetic applications are still emerging, the established reactivity of related fluorinated carbonates provides a strong foundation for its future development and utilization in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further research into the substrate scope and reaction conditions for ETFEC-mediated transformations will undoubtedly solidify its position as a valuable tool for synthetic chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. Collection - Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - ACS Combinatorial Science - Figshare [figshare.com]

- 3. Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - Enamine [enamine.net]

The Advent and Evolution of Fluorinated Carbonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has consistently led to compounds with remarkable and often unexpected properties. In the realm of materials science and electrochemistry, the strategic fluorination of carbonate esters has given rise to a class of compounds with profound implications for energy storage technologies. This in-depth technical guide explores the discovery, history, synthesis, and characterization of fluorinated carbonates, with a particular focus on their pivotal role in the advancement of lithium-ion batteries. While the primary application of these compounds lies in materials science, the principles of their synthesis and the analytical techniques for their characterization are broadly applicable to various fields of chemical research, including the development of novel fluorinated molecules in pharmaceuticals.

A Historical Perspective: From Serendipity to Strategic Design

The journey of fluorinated carbonates is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. However, the systematic exploration and industrial application of fluorinated compounds gained significant momentum in the mid-20th century with the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, by Dr. Roy J. Plunkett in 1938[1]. This discovery showcased the unique properties imparted by carbon-fluorine bonds, such as high thermal and chemical stability[1].

The application of fluorinated compounds in electrolytes for electrochemical devices emerged later. The initial development of lithium-ion batteries utilized conventional carbonate electrolytes, such as mixtures of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)[2]. While effective, these electrolytes suffered from limitations, including flammability and electrochemical decomposition at higher voltages[3][4].

The deliberate incorporation of fluorine into carbonate solvents was a strategic move to overcome these challenges. The electron-withdrawing nature of fluorine atoms was predicted to enhance the oxidative stability of the electrolyte and promote the formation of a more stable solid electrolyte interphase (SEI) on the anode surface[3][5]. Fluoroethylene carbonate (FEC) emerged as a particularly promising candidate and has since become a cornerstone additive in high-performance lithium-ion batteries[6][7]. Its ability to be preferentially reduced on the anode surface leads to the formation of a robust, LiF-rich SEI, which is critical for the stability and longevity of high-capacity anode materials like silicon[7].

Synthesis of Fluorinated Carbonates: Key Methodologies

The synthesis of fluorinated carbonates can be broadly categorized into direct fluorination and nucleophilic substitution methods. The choice of method depends on the desired product, scale, and safety considerations.

Direct Fluorination

Direct fluorination involves the reaction of a carbonate substrate with elemental fluorine (F₂), often diluted with an inert gas like nitrogen. This method can be effective but requires specialized equipment and stringent safety protocols due to the high reactivity and toxicity of fluorine gas.

Experimental Protocol: Direct Fluorination of Dimethyl Carbonate (DMC) [8]

-

Reactants: Dimethyl carbonate (DMC), Molecular fluorine (15 vol% in N₂).

-

Apparatus: A reactor equipped with a gas inlet, outlet, and temperature control.

-

Procedure:

-

Charge the reactor with dimethyl carbonate.

-

Cool the reactor to 5°C.

-

Introduce the 15 vol% F₂/N₂ gas mixture into the reactor at a controlled flow rate.

-

The reaction is an electrophilic substitution of hydrogen with fluorine.

-

Monitor the reaction progress using gas chromatography (GC) to identify the formation of monofluorinated dimethyl carbonate (MFDMC), difluorinated dimethyl carbonate (DFDMC), and other derivatives.

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of Na₂CO₃ to remove HF, a byproduct of the reaction.

-

The fluorinated products can then be separated and purified by fractional distillation.

-

Nucleophilic Fluorination

Nucleophilic fluorination methods are generally safer and more common for laboratory-scale and industrial production. These methods typically involve the reaction of a chlorinated precursor with a fluoride (B91410) salt.

Experimental Protocol: Synthesis of Fluoroethylene Carbonate (FEC) from Chloroethylene Carbonate (CEC) [9]

-

Reactants: Ethylene carbonate, Chlorination reagent (e.g., sulfuryl chloride), Fluorine salt (e.g., potassium fluoride), Radical initiator.

-

Apparatus: A multi-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel.

-

Procedure:

-

Chlorination Step: Mix ethylene carbonate and a chlorination reagent to prepare chloroethylene carbonate (CEC).

-

Fluorination Step: Add a fluorine salt (e.g., potassium fluoride) to the chloroethylene carbonate. The reaction proceeds via a halogen exchange mechanism.

-

The reaction can be carried out in a suitable solvent and may be promoted by a radical initiator.

-

The reaction mixture is then filtered to remove the inorganic salt byproduct.

-

The resulting crude fluoroethylene carbonate is purified by distillation under reduced pressure.

-

Another common method involves the direct reaction of chloroethylene carbonate with liquid hydrogen fluoride[10].

Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) Carbonate

-

Reactants: 2,2,2-trifluoroethanol, a condensing agent (e.g., phosgene (B1210022) or a phosgene equivalent).

-

Apparatus: A reaction vessel suitable for handling the chosen condensing agent, equipped with a stirrer and temperature control.

-

Procedure:

-

Charge the reactor with 2,2,2-trifluoroethanol.

-

Slowly add the condensing agent while maintaining the reaction temperature.

-

The reaction leads to the formation of bis(2,2,2-trifluoroethyl) carbonate.

-

The crude product is then purified, typically by distillation.

-

Physicochemical and Electrochemical Properties

The introduction of fluorine atoms significantly alters the physicochemical and electrochemical properties of carbonate solvents. These properties are crucial for their performance in electrolyte formulations.

Table 1: Physicochemical Properties of Selected Carbonates

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Viscosity (mPa·s at 25°C) | Dielectric Constant (at 25°C) |

| Ethylene Carbonate | EC | 88.06 | 36.4 | 248 | 1.90 | 89.8 |

| Propylene Carbonate | PC | 102.09 | -48.8 | 242 | 2.53 | 64.9 |

| Dimethyl Carbonate | DMC | 90.08 | 4.6 | 90 | 0.59 | 3.1 |

| Ethyl Methyl Carbonate | EMC | 104.10 | -55 | 107 | 0.65 | 2.9 |

| Fluoroethylene Carbonate | FEC | 106.05 | 18-23 [4] | 212 [4] | ~2.3 | ~107 |

| Bis(2,2,2-trifluoroethyl) Carbonate | TFEC | 226.07 | - | - | - | - |

| Methyl (2,2,2-trifluoroethyl) Carbonate | FEMC | 158.07 | - | - | - | - |

Fluorination generally leads to:

-

Increased Oxidative Stability: The strong electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the carbonate molecule, making it more resistant to oxidation at high voltages[3][5][11].

-

Modified Reduction Potential: The Lowest Unoccupied Molecular Orbital (LUMO) energy is also lowered, making fluorinated carbonates more susceptible to reduction than their non-fluorinated counterparts. This is a key property for additives like FEC, which are designed to be reduced preferentially to form a stable SEI[12].

-

Higher Dielectric Constant: The increased polarity due to the C-F bond often results in a higher dielectric constant, which can aid in the dissolution of lithium salts[13].

-

Lower Flammability: The presence of fluorine atoms can significantly reduce the flammability of the electrolyte, enhancing battery safety[3].

-

Altered Viscosity: The effect on viscosity can vary depending on the specific structure of the fluorinated carbonate[13][14].

Table 2: Comparative Electrochemical Properties of Electrolytes

| Electrolyte Composition | Anode Material | Key Performance Metric | Reference |

| 1M LiPF₆ in EC/EMC (1/9, v/v) | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | Lower capacity retention at 4.7 V cutoff | [15] |

| 1M LiPF₆ in FEC/FEMC (1/9, v/v) | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | Superior capacity retention at 4.7 V cutoff | [15] |

| 1.2 M LiPF₆ in EC:DEC (1:1, w/w) + 10% FEC | Silicon Nanoparticles | Improved cycling stability and coulombic efficiency | [16] |

| 1.2 M LiPF₆ in EC:DEC (1:1, w/w) + 3% VC | Silicon Nanoparticles | Less effective than FEC in improving long-term cycling | [16] |

The Role of Fluorinated Carbonates in Solid Electrolyte Interphase (SEI) Formation

The formation of a stable SEI on the anode surface is paramount for the long-term performance and safety of lithium-ion batteries. Fluorinated carbonates, particularly FEC, play a crucial role in engineering a superior SEI.

The reduction of FEC on the anode surface occurs at a higher potential than that of conventional carbonate solvents. This preferential reduction leads to the formation of a thin, uniform, and robust SEI layer that is rich in lithium fluoride (LiF).

Proposed SEI Formation Mechanism with FEC:

The resulting SEI has several advantages:

-

Mechanical Stability: The polymer matrix provides flexibility, which is particularly important for high-volume-change anodes like silicon.

-

Ionic Conductivity: The SEI is ionically conductive, allowing for the transport of Li⁺ ions.

-

Electronic Insulation: It is electronically insulating, preventing further electrolyte decomposition.

-

Chemical Stability: The presence of LiF enhances the chemical and thermal stability of the SEI.

Analytical Characterization Techniques

A suite of analytical techniques is employed to characterize fluorinated carbonates and the electrolytes and SEI layers they form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment of fluorinated carbonates. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Electrolyte [17][18]

-

Sample Preparation: Dilute the electrolyte sample in a suitable deuterated solvent (e.g., DMSO-d₆ or acetonitrile-d₃). Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid).

-

Instrument: A high-field NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Acquire ¹⁹F NMR spectra with appropriate pulse sequences.

-

The chemical shifts (δ) in the ¹⁹F spectrum are highly sensitive to the local electronic environment of the fluorine atoms, allowing for the identification of different fluorinated species.

-

Integration of the signals relative to the internal standard allows for quantification.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants (J-coupling), and signal integrals to identify and quantify the fluorinated components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely used for the separation and identification of volatile and semi-volatile components in electrolyte mixtures.

Experimental Protocol: GC-MS Analysis of an Electrolyte Containing FEC [2][19][20]

-

Sample Preparation: Dilute the electrolyte sample in a suitable solvent, such as dichloromethane (B109758) or acetonitrile. The dilution factor needs to be optimized based on the concentration of the analytes.

-

Instrument: A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms or similar).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection, depending on the concentration of the analytes.

-

Temperature Program: An optimized temperature ramp to ensure good separation of all components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range appropriate for the expected components and their fragments.

-

-

Data Analysis: Identify the components by comparing their retention times and mass spectra with those of known standards or by searching mass spectral libraries. Quantification can be performed using an internal or external standard method.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the electrochemical stability window of an electrolyte.

Experimental Protocol: Cyclic Voltammetry of a Fluorinated Electrolyte [21]

-

Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium foil).

-

Electrolyte: The fluorinated carbonate-based electrolyte to be tested.

-

Procedure:

-

Assemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

-

Apply a potential sweep to the working electrode, starting from the open-circuit potential and scanning to a high potential (anodic scan) and then to a low potential (cathodic scan).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The onset of a significant increase in the anodic current indicates the oxidation limit of the electrolyte, while a sharp increase in the cathodic current indicates the reduction limit. The potential range between these limits defines the electrochemical stability window.

Future Outlook

The field of fluorinated carbonates continues to evolve, with ongoing research focused on:

-

Novel Fluorinated Carbonates: The design and synthesis of new fluorinated carbonate structures with tailored properties, such as enhanced ionic conductivity and even greater oxidative stability[4].

-

Multi-component Electrolyte Systems: The optimization of electrolyte formulations containing mixtures of different fluorinated and non-fluorinated carbonates to achieve a synergistic balance of properties.

-

Solid-State Electrolytes: The incorporation of fluorinated moieties into solid-state electrolyte materials to improve their interfacial properties and performance.

-

Sustainability: The development of more environmentally friendly and cost-effective synthesis routes for fluorinated carbonates.

The discovery and development of fluorinated carbonates represent a significant milestone in the advancement of energy storage technologies. Their unique properties, stemming from the strategic incorporation of fluorine, have enabled the development of safer, more stable, and higher-performance lithium-ion batteries. As research in this area continues, we can expect the emergence of even more sophisticated fluorinated compounds that will further push the boundaries of what is possible in energy storage and other fields of chemical science.

References

- 1. teflon.com [teflon.com]

- 2. agilent.com [agilent.com]

- 3. Research progress of new fluorinated compounds in lithium-ion battery electrolytes [esst.cip.com.cn]

- 4. US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof - Google Patents [patents.google.com]

- 5. Emerging electrolytes with fluorinated solvents for rechargeable lithium-based batteries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]